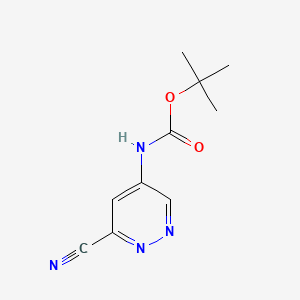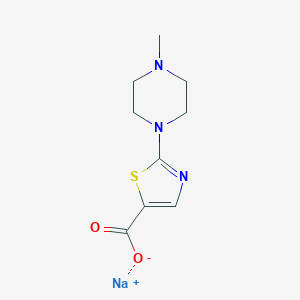
3-Boc-1-(methylsulfonyl)pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Boc-1-(methylsulfonyl)pyrrole is a synthetic organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amines from unwanted reactions The methylsulfonyl group is a sulfone derivative, which is known for its electron-withdrawing properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Boc-1-(methylsulfonyl)pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Boc Group: The Boc group is introduced by reacting the pyrrole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced by reacting the Boc-protected pyrrole with methanesulfonyl chloride (MsCl) in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
化学反応の分析
Types of Reactions
3-Boc-1-(methylsulfonyl)pyrrole can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Free amine.
Substitution: Halogenated or nitrated pyrrole derivatives.
科学的研究の応用
3-Boc-1-(methylsulfonyl)pyrrole has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, such as pharmaceuticals and agrochemicals.
Materials Science: It can be used in the synthesis of conductive polymers and other advanced materials.
Biological Research: It can be used as a probe to study biological processes involving pyrrole-containing compounds.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 3-Boc-1-(methylsulfonyl)pyrrole depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive molecules that target specific enzymes or receptors. The Boc group serves as a protecting group that can be removed under acidic conditions to reveal the free amine, which can then interact with biological targets. The methylsulfonyl group can modulate the electronic properties of the molecule, influencing its reactivity and binding affinity.
類似化合物との比較
3-Boc-1-(methylsulfonyl)pyrrole can be compared with other similar compounds, such as:
3-Boc-1-(methylthio)pyrrole: Similar structure but with a methylthio group instead of a methylsulfonyl group. The methylthio group is less electron-withdrawing than the methylsulfonyl group.
3-Boc-1-(methylsulfinyl)pyrrole: Similar structure but with a methylsulfinyl group instead of a methylsulfonyl group. The methylsulfinyl group is an intermediate oxidation state between the methylthio and methylsulfonyl groups.
3-Boc-1-(methyl)pyrrole: Similar structure but without the sulfonyl group. The absence of the sulfonyl group makes it less electron-withdrawing and potentially less reactive.
特性
IUPAC Name |
tert-butyl 1-methylsulfonylpyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S/c1-10(2,3)15-9(12)8-5-6-11(7-8)16(4,13)14/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAOLMLBRLGTRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN(C=C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoate](/img/structure/B8266427.png)


![(13S)-13-Methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[A]phenanthren-17(14H)-one](/img/structure/B8266458.png)



